2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide is a synthetic compound known for its complex structure and potential applications across various fields of scientific research. This compound is characterized by its pyrimidoindole core and various functional groups that confer its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide, several steps are generally involved:
Preparation of the pyrimidoindole core: This involves the condensation of appropriate substituted benzyl compounds with fluorinated indole derivatives.
Formation of the N-phenethylacetamide: This is typically achieved by amidation reactions, where phenethylamine reacts with the acetamide precursor.
Industrial Production Methods
Industrial production might involve optimization of these synthetic routes for higher yield and purity, including:
Use of catalysts: Catalysts such as palladium or platinum complexes might be employed to increase reaction efficiency.
Optimized reaction conditions: Controlled temperatures, pressures, and pH levels to ensure maximum yield and minimal by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, typically forming additional ketone or aldehyde functionalities.
Reduction: Reduction can convert the oxo groups into hydroxyl groups.
Substitution: The fluorine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed from These Reactions
Oxidation: Formation of difunctionalized compounds with increased carbon-oxygen bonds.
Reduction: Formation of alcohol derivatives.
Substitution: Substituted fluorine atoms with corresponding nucleophiles.
Scientific Research Applications
Chemistry
Catalysis: Utilized as a catalyst in various organic reactions due to its robust structure and reactive sites.
Biology
Enzyme Inhibition: Studied as a potential inhibitor for enzymes due to its binding capability with active sites.
Medicine
Drug Development: Investigated for its pharmacological properties, potentially serving as a lead compound in the development of new medications.
Industry
Material Science: Applied in the development of novel materials with specific physical or chemical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The detailed mechanism might involve:
Binding to Active Sites: The compound forms strong interactions with the active sites of target molecules.
Pathway Modulation: It can modulate biochemical pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
This compound stands out due to its unique fluorinated pyrimidoindole core, which is less common in related compounds.
Similar Compounds: Other pyrimidoindole derivatives, benzylated indoles, and fluorinated acetamides.
Uniqueness: The specific combination of fluorination, benzylation, and amidation confers distinct chemical properties, making it a subject of interest in various research fields.
Properties
IUPAC Name |
2-(3-benzyl-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O2/c28-21-11-12-23-22(15-21)25-26(27(34)31(18-30-25)16-20-9-5-2-6-10-20)32(23)17-24(33)29-14-13-19-7-3-1-4-8-19/h1-12,15,18H,13-14,16-17H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWQBNDIKOMHNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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